![molecular formula C19H30BNO6S B13347508 Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate CAS No. 942070-96-4](/img/structure/B13347508.png)
Methyl N-(tert-butoxycarbonyl)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-L-alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propanoate is a complex organic compound that features a combination of functional groups, including a tert-butoxycarbonyl (Boc) protected amine, a boronate ester, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propanoate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.
Introduction of the Boronate Ester: The boronate ester group is introduced via a Suzuki coupling reaction, which involves the reaction of a halogenated thiophene with a boronic acid or ester in the presence of a palladium catalyst.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The boronate ester can be reduced to form the corresponding boronic acid.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions after deprotection.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA), followed by nucleophilic substitution with various electrophiles.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Boronic acids.
Substitution: Various substituted amines depending on the electrophile used.
科学的研究の応用
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: The boronate ester group can participate in catalytic cycles, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through the boronate ester group.
Prodrug Development: The Boc-protected amine can be used in the development of prodrugs that release active amines under physiological conditions.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propanoate depends on its application. In drug development, the Boc-protected amine can be deprotected to release an active amine that interacts with biological targets. The boronate ester can form reversible covalent bonds with diols, which is useful in bioconjugation and sensing applications.
類似化合物との比較
Similar Compounds
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-bromothiophen-2-yl)propanoate: Similar structure but with a bromine atom instead of the boronate ester.
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate: Similar structure but with a phenyl ring instead of the thiophene ring.
Uniqueness
The presence of both the boronate ester and the thiophene ring in (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propanoate makes it unique. The boronate ester allows for versatile chemical modifications and bioconjugation, while the thiophene ring provides electronic properties that can be exploited in material science and catalysis.
特性
CAS番号 |
942070-96-4 |
|---|---|
分子式 |
C19H30BNO6S |
分子量 |
411.3 g/mol |
IUPAC名 |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propanoate |
InChI |
InChI=1S/C19H30BNO6S/c1-17(2,3)25-16(23)21-13(15(22)24-8)11-12-9-10-14(28-12)20-26-18(4,5)19(6,7)27-20/h9-10,13H,11H2,1-8H3,(H,21,23)/t13-/m0/s1 |
InChIキー |
JMGAINMKSPDQFI-ZDUSSCGKSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(C(=O)OC)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


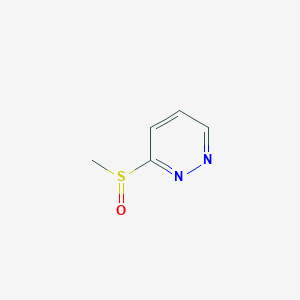
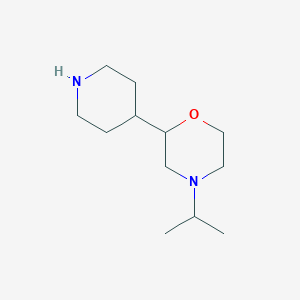
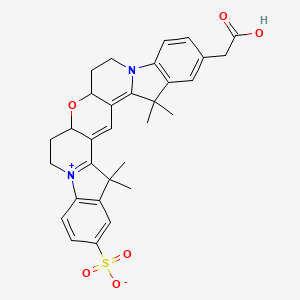
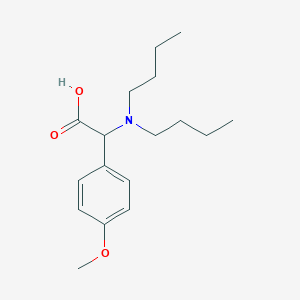

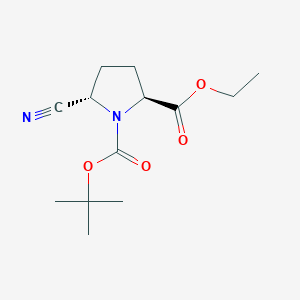
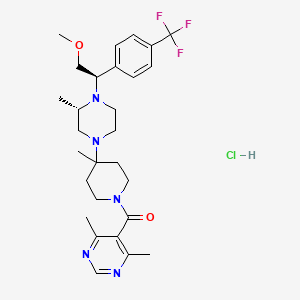

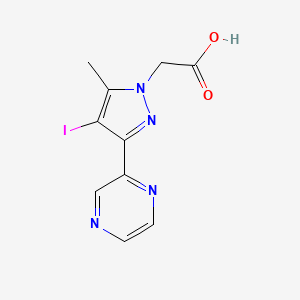
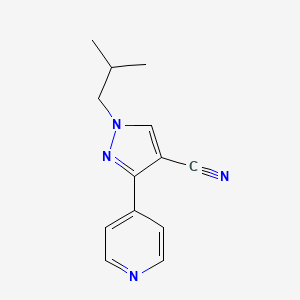
dimethylsilane](/img/structure/B13347477.png)
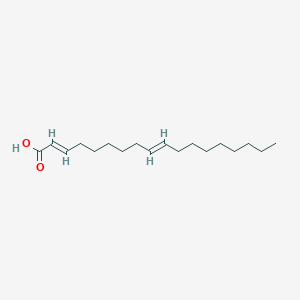
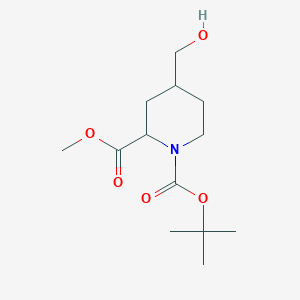
![(1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B13347496.png)
